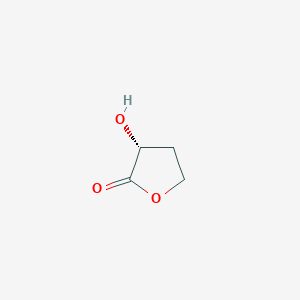

(R)-3-Hydroxydihydrofuran-2(3H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56881-90-4 | |

| Record name | 2-Hydroxy-gamma-butyrolactone, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056881904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG03T0K3QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a C4 Chiral Synthon

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-3-Hydroxydihydrofuran-2(3H)-one

In the landscape of modern synthetic and medicinal chemistry, the pursuit of enantiomerically pure molecules is paramount. The biological activity of a drug is often confined to a single stereoisomer, rendering the other inert or, in some cases, deleterious. This reality places immense value on chiral building blocks—versatile, stereochemically defined starting materials that serve as foundational scaffolds for complex molecular architectures. Among these, this compound, a member of the chiral γ-butyrolactone family, has emerged as a synthon of exceptional strategic importance. Its densely functionalized five-membered ring, featuring a lactone, a secondary alcohol, and a defined stereocenter, offers a powerful entry point for the asymmetric synthesis of numerous high-value active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this pivotal molecule, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application.

Molecular Structure and Physicochemical Profile

This compound, also known as (R)-3-hydroxy-γ-butyrolactone ((R)-3-HGB), possesses a deceptively simple structure that belies its synthetic utility. The molecule's properties are a direct consequence of its constituent functional groups and their spatial arrangement.

IUPAC Name: (4R)-4-hydroxyoxolan-2-one[1] Synonyms: (R)-(+)-β-Hydroxy-γ-butyrolactone, (R)-3-Hydroxy-γ-butyrolactone[2] CAS Number: 58081-05-3[2]

The core structure consists of a five-membered tetrahydrofuran ring with a carbonyl group at the 2-position, forming a γ-lactone. A hydroxyl group is situated at the 3-position (also referred to as the α-position relative to the carbonyl or the β-position relative to the ring oxygen), which is a stereogenic center. The "(R)" designation specifies the absolute configuration at this carbon, a critical feature dictating its utility in stereoselective synthesis.

Physicochemical Data

The physical properties of (R)-3-HGB make it amenable to a variety of standard laboratory manipulations. Its liquid state at room temperature and miscibility with common organic solvents facilitate its use in solution-phase chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | [2] |

| Appearance | Pale yellow liquid | [2] |

| Boiling Point | 98-100 °C (at 0.3 mm Hg) | [3] |

| Density | ~1.24 g/cm³ | [2] |

| Refractive Index | ~1.4655 | [2] |

| Solubility | Miscible with ethanol and chloroform. | [2] |

| Storage | Inert atmosphere, 2-8°C. | [2] |

Synthesis of Enantiopure this compound

The economic and scalable synthesis of enantiomerically pure (R)-3-HGB is a cornerstone of its industrial application. Methodologies have evolved from classical chemical reductions to sophisticated biocatalytic processes, each with distinct advantages in terms of cost, scalability, and stereochemical fidelity.

Chemical Synthesis from the Chiral Pool: The D-Malic Acid Route

The most established chemical route leverages the naturally available chiral pool, specifically D-malic acid, which is the enantiomeric counterpart to the more abundant L-malic acid.[4][5] This pathway is effective because the stereocenter of the starting material directly translates to the stereocenter in the final product.

The overall transformation involves two key stages:

-

Diesterification: D-malic acid is first converted to its dimethyl ester to protect the carboxylic acid groups and render the molecule suitable for reduction.

-

Selective Reduction and Lactonization: The dimethyl ester is then selectively reduced. The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride would reduce both the esters and the resulting carboxylic acid to diols. Instead, a milder reagent system, such as sodium borohydride in the presence of a Lewis acid (e.g., lithium chloride), is employed to selectively reduce one ester group. The resulting hydroxy-ester intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the desired (R)-3-hydroxy-γ-butyrolactone.[4][6]

Caption: Chemical synthesis pathway from D-malic acid.

This protocol is adapted from established procedures for malic acid reduction.[4][6]

-

Esterification: a. Suspend D-malic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of malic acid). b. Add 1% hydrogen chloride (catalytic) and reflux the mixture for 3 hours to form dimethyl D-malate. c. Concentrate the solution under reduced pressure to obtain a syrup.

-

Reduction and Cyclization: a. Dissolve the crude dimethyl D-malate syrup in anhydrous tetrahydrofuran (THF) (approx. 4 mL per gram of starting malic acid). b. Add anhydrous lithium chloride (2.0 eq) followed by sodium borohydride (1.1-1.3 eq). c. Stir the mixture at room temperature for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture and concentrate the filtrate to dryness. e. Treat the residue with methanol containing hydrochloric acid and concentrate again to dryness. Repeat this process to remove borate esters.

-

Workup and Purification: a. Partition the final syrup between ethyl acetate and water. b. Recover the ethyl acetate layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (R)-3-hydroxybutyrolactone. c. The product can be further purified by vacuum distillation or column chromatography if necessary.

Biocatalytic Approaches

While chemical synthesis is robust, biocatalysis offers a "greener" alternative, often operating under milder conditions with exceptional stereoselectivity. One innovative approach involves a biocatalytic cascade combining a halohydrin dehalogenase and a nitrilase to convert a prochiral precursor into enantiopure (R)- or (S)-3HBL with high yields.[7] Another strategy uses engineered E. coli to convert sugars like D-xylose into (S)-3HγBL, achieving high enantiomeric excess (>99%).[8] Although this specific example yields the (S)-enantiomer, similar metabolic engineering principles could be applied to produce the (R)-isomer from different starting sugars like L-arabinose.[9]

| Synthesis Method | Starting Material | Key Catalyst/Enzyme | Typical Yield | Enantiomeric Excess (ee) | Reference(s) |

| Chemical Reduction | D-Malic Acid | NaBH₄ / LiCl | ~75-90% | >99% (precursor-dependent) | [4][6] |

| Biocatalytic Cascade | 1,3-dichloropropanol | Halohydrin dehalogenase, Nitrilase | Good | High | [7] |

| Chemoenzymatic | D-Malic Acid | Chemical reduction + Lipase | ~75% (overall) | High | [4] |

Chemical Reactivity and Stability

The synthetic value of (R)-3-HGB is derived from the distinct reactivity of its two primary functional groups: the secondary alcohol and the γ-lactone. Understanding this reactivity allows for its strategic deployment in multi-step syntheses.

Reactions at the C3-Hydroxyl Group

The secondary alcohol is a versatile handle for introducing a wide range of functionalities.

-

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 3-oxodihydrofuran-2-one (a β-keto lactone). This transformation is typically achieved using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting β-keto lactone is a valuable intermediate for further C-C bond-forming reactions.

-

Esterification and Protection: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids under standard conditions. This reaction is also fundamental to its use in protecting group strategies. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), or acetals (e.g., THP), can be installed to mask the hydroxyl group's reactivity while other transformations are performed elsewhere in the molecule.[2]

-

Stereochemical Inversion via the Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[7][10] Treating (R)-3-HGB with triphenylphosphine (PPh₃), an azodicarboxylate (like DEAD or DIAD), and an acidic pronucleophile (e.g., p-nitrobenzoic acid) results in an Sₙ2 attack by the carboxylate.[10][11] This proceeds with complete inversion of configuration, forming the (S)-ester. Subsequent hydrolysis of the ester yields (S)-3-hydroxydihydrofuran-2(3H)-one. This ability to controllably switch between enantiomers from a single starting material is a testament to its versatility.

Caption: Stereochemical inversion using the Mitsunobu reaction.

Reactions of the γ-Lactone Ring

The lactone is an ester and exhibits characteristic electrophilicity at the carbonyl carbon.

-

Hydrolysis: The lactone ring is stable under neutral and mildly acidic conditions but is susceptible to hydrolysis under basic conditions (saponification).[12] Treatment with a base like sodium hydroxide will irreversibly open the ring to form the sodium salt of (R)-3,4-dihydroxybutanoate. Acidification of this salt will re-form the lactone, demonstrating the equilibrium nature of the ring-chain tautomerism under acidic conditions.

-

Aminolysis/Amidation: The lactone can be opened by amines to form the corresponding γ-hydroxy amides. This reaction is often used to convert the lactone scaffold into linear structures with new functionalities. For example, aminolysis of (R)-3-HGB can produce chiral (R)-2,4-dihydroxybutyramide derivatives, which are themselves versatile synthons.[11][13]

Applications in Drug Development

This compound is not typically used for its own biological activity but rather as an indispensable chiral precursor for a range of pharmaceuticals. Its structure is embedded within or used to construct the core of several blockbuster drugs.

-

L-Carnitine Synthesis: (R)-3-HGB is a key intermediate in the synthesis of L-carnitine, a vital nutritional supplement involved in fatty acid metabolism.[14] The synthesis involves activating the hydroxyl group, followed by ring-opening and reaction with trimethylamine.

-

Statin Side Chains: The chiral side chain of several statin drugs, which are used to lower cholesterol, is derived from chiral synthons like 3-hydroxy-γ-butyrolactones.[15][16]

-

HIV Protease Inhibitors: The structural framework of certain HIV protease inhibitors incorporates chiral hydroxy lactone motifs, making (R)-3-HGB a valuable starting material for their synthesis.[5]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides key structural information. The spectrum for the racemic compound typically shows multiplets for the diastereotopic protons of the CH₂ group adjacent to the ring oxygen (C4-H), a multiplet for the CH₂ group alpha to the carbonyl (C2-H), and a multiplet for the proton on the stereocenter (C3-H). The hydroxyl proton will appear as a broad singlet, the position of which is solvent and concentration-dependent.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four carbon atoms: the carbonyl carbon (~175-180 ppm), the carbon bearing the hydroxyl group (~65-70 ppm), and the two methylene carbons in the ring.[3][17]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong, prominent absorptions:

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the parent γ-butyrolactone shows characteristic fragment ions.[20] For 3-hydroxy-γ-butyrolactone, fragmentation would likely involve loss of water, loss of CO, and other cleavages of the lactone ring. The protonated molecule [M+H]⁺ at m/z 103 would be expected under soft ionization techniques like electrospray ionization (ESI).

-

Chiral Chromatography: To determine the enantiomeric excess (ee), chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential. The compound is either analyzed directly on a chiral stationary phase or derivatized with a chiral reagent before analysis on a standard column.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate care. It is generally classified as an irritant.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition or unwanted reactions.

It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands as a premier example of a high-impact chiral building block. Its value is not derived from its own bioactivity, but from the stereochemical information and synthetic potential locked within its structure. The well-defined pathways for its synthesis, coupled with the predictable and versatile reactivity of its hydroxyl and lactone functionalities, provide chemists with a reliable and powerful tool for the construction of complex, life-saving medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of synthons like (R)-3-HGB will only intensify, driving further innovation in both its synthesis and application.

References

- 1. GHB | Better Health Channel [betterhealth.vic.gov.au]

- 2. (R)-(+)-3-Hydroxybutyrolactone | 58081-05-3 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 13. hmdb.ca [hmdb.ca]

- 14. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 19. swgdrug.org [swgdrug.org]

- 20. encyclopedia.pub [encyclopedia.pub]

A Comprehensive Technical Guide to (R)-3-Hydroxydihydrofuran-2(3H)-one: Nomenclature, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a pivotal building block in modern asymmetric synthesis. Its stereodefined structure makes it an invaluable synthon for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and critical applications, offering a technical resource for researchers and professionals in drug development and organic chemistry.

Part 1: Nomenclature and Chemical Identity

The precise naming of chemical compounds is fundamental for unambiguous scientific communication. This compound is known by several names, which can sometimes lead to confusion.

1.1. IUPAC Name and Synonyms

The systematic IUPAC name for this compound is (3R)-3-hydroxyoxolan-2-one . However, it is more commonly referred to in literature and commercial catalogs by names derived from the furanone or butyrolactone cores.

A comprehensive list of synonyms includes:

-

This compound

-

(R)-α-Hydroxy-γ-butyrolactone

-

(R)-(+)-Dihydro-3-hydroxy-2(3H)-furanone

-

(R)-3-Hydroxy-gamma-butyrolactone

-

(R)-(+)-β-Hydroxy-γ-butyrolactone

-

(4R)-4-hydroxyoxolan-2-one[1]

1.2. Chemical Structure and Stereochemistry

The molecule consists of a five-membered lactone ring (a cyclic ester) with a hydroxyl group at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its biological activity and its utility as a chiral building block.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 58081-05-3 |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| InChI | InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 |

| SMILES | O[C@H]1CCOC1=O |

Part 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 103 °C at 3 mmHg | |

| Density | ~1.3 g/cm³ | [3] |

| Flash Point | >110 °C | [4] |

| Solubility | Miscible with water, ethanol, and other polar organic solvents. | |

| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | [2] |

Part 3: Synthesis of this compound

The enantiomerically pure form of 3-hydroxydihydrofuran-2(one) is most commonly synthesized from readily available and inexpensive chiral precursors, with L-malic acid being a prominent starting material.

3.1. Synthetic Strategy: From L-Malic Acid

The conversion of L-malic acid to this compound typically involves a three-step process:

-

Esterification: Both carboxylic acid groups of L-malic acid are esterified to prevent their interference in the subsequent reduction step.

-

Stereoselective Reduction: The ester groups are reduced to the corresponding diol. This is a critical step where the choice of reducing agent and conditions is crucial for selectivity.

-

Lactonization: The resulting 1,2,4-butanetriol undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the stable γ-lactone.

3.2. Detailed Experimental Protocol

This protocol is a synthesized methodology based on typical procedures found in the literature, such as those described in Chinese patents CN1887880A and CN104478833A.[5][6]

Step 1: Synthesis of Dimethyl L-malate

-

Suspend L-malic acid (e.g., 100 g) in methanol (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture to -10 to 0 °C in an ice-salt bath.

-

Slowly add thionyl chloride (e.g., 120 mL) dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Heat the reaction mixture to reflux for 1 hour to ensure complete esterification.

-

Cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.

Step 2: Synthesis of (S)-1,2,4-Butanetriol

-

Dissolve the dimethyl L-malate (e.g., 32.4 g) in methanol (e.g., 100 mL) in a round-bottom flask.

-

Add potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) and lithium chloride (LiCl) portion-wise while refluxing the mixture.[5] The use of LiCl enhances the reducing power of the borohydride.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the solid inorganic salts.

-

Acidify the filtrate with a dilute acid (e.g., H₂SO₄) to a pH of approximately 3, which will precipitate more inorganic salts.

-

Filter the mixture again and concentrate the filtrate under reduced pressure to yield the crude (S)-1,2,4-butanetriol as a viscous liquid.

Step 3: Lactonization to this compound

-

To the crude (S)-1,2,4-butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture, which will cause the intramolecular cyclization (lactonization) to occur.

-

The product, this compound, can be purified by vacuum distillation.

3.3. Mechanism of Stereoselective Reduction

The reduction of the diester of L-malic acid with a borohydride reagent proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. The presence of the adjacent hydroxyl group in the malate derivative can direct the hydride delivery, contributing to the stereoselectivity of the reduction. A proposed mechanism involves the formation of a borate-alkoxide intermediate which facilitates the intramolecular delivery of a hydride to the second ester group.

Part 4: Applications in Drug Development

The enantiopure nature of this compound makes it a valuable chiral pool starting material for the synthesis of several active pharmaceutical ingredients (APIs).

4.1. Key Intermediate in Statin Synthesis

This compound is a precursor to the chiral side chain of several statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol. While not a direct component of the final drug, it serves as a starting point for constructing the dihydroxy acid side chain that is crucial for the biological activity of statins like Atorvastatin. The synthesis involves opening the lactone ring and subsequent chemical modifications to build the rest of the side chain.

4.2. Other Pharmaceutical Applications

Beyond statins, this chiral lactone is a versatile intermediate in the synthesis of other pharmaceuticals. Its ability to introduce a specific stereocenter makes it valuable in the development of a wide range of drugs where stereochemistry is critical for efficacy and safety.

Part 5: Characterization and Analysis

The identity and purity of this compound are confirmed using a variety of analytical techniques.

5.1. Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring. The proton at C3, attached to the hydroxyl-bearing carbon, will typically appear as a multiplet. The two protons at C4 will be diastereotopic and thus will show distinct signals, likely multiplets. The proton at C5 will also have a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C2) will have the highest chemical shift (around 170-180 ppm). The carbon bearing the hydroxyl group (C3) will be in the range of 60-70 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone, typically around 1770 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 102, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

5.2. Chiral Analysis

The enantiomeric purity of this compound is a critical quality parameter. It is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Conclusion

This compound is a cornerstone chiral building block in asymmetric synthesis, with profound implications for the pharmaceutical industry. Its efficient synthesis from readily available starting materials like L-malic acid, combined with its versatile reactivity, ensures its continued importance in the development of new and existing drugs. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, serving as a valuable technical resource for the scientific community.

References

- 1. 3-Hydroxybutyrolactone, (3R)- | C4H6O3 | CID 7060520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]

- 4. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

(R)-3-Hydroxydihydrofuran-2(3H)-one discovery and history

An In-depth Technical Guide to the Discovery and Synthetic Evolution of (R)-3-Hydroxydihydrofuran-2(3H)-one

Introduction: The Emergence of a Key Chiral Synthon

This compound, more commonly known in scientific literature as (R)-3-hydroxy-γ-butyrolactone ((R)-HGB), is a deceptively simple five-membered lactone. Its structure, featuring a single stereocenter, belies its profound importance as a high-value chiral building block, or synthon, in the landscape of modern organic chemistry and drug development. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. The ability to synthesize a single, specific enantiomer—a process known as asymmetric synthesis—is therefore a cornerstone of the pharmaceutical industry.

(R)-HGB's significance stems from its utility as a versatile intermediate for synthesizing a range of critical pharmaceutical compounds. It is a key precursor to the neuroregulatory agent (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), the cholesterol-lowering drug Atorvastatin, and intermediates for AIDS medications.[1] Its structural counterpart, (S)-HGB, is equally important as a key intermediate for synthesizing L-carnitine, a widely used health supplement.[1][2] The demand for enantiomerically pure HGB has driven extensive research, leading to a fascinating evolution of synthetic strategies, from reliance on naturally occurring chiral molecules to the development of sophisticated catalytic and biocatalytic methodologies. This guide provides a technical overview of the historical context and the key synthetic advancements that have made this compound a readily accessible and indispensable tool for chemists.

Historical Context: From Natural Products to the Chiral Pool

The precise moment of discovery for this compound is not marked by a singular, celebrated event. Instead, its story is intertwined with the broader history of furanone chemistry, which initially gained prominence in the study of flavors and aromas.[3] Compounds with the γ-butyrolactone core are widespread in nature, contributing to the sensory profiles of fruits like strawberries and pineapples and forming during the heating of foodstuffs through Maillard reactions.[3]

The initial challenge for chemists was not simply identifying the molecule, but obtaining it in an enantiomerically pure form. Early approaches heavily relied on the "chiral pool," a strategy that uses abundant, naturally occurring chiral molecules as starting materials. This method cleverly bypasses the difficulty of creating a stereocenter from an achiral precursor by starting with a molecule where the desired stereochemistry is already established by nature.

Two primary sources from the chiral pool have dominated the synthesis of HGB enantiomers: malic acid and carbohydrates .

Synthesis from Malic Acid

L-malic acid (the (S)-enantiomer) and D-malic acid (the (R)-enantiomer) are inexpensive and readily available dicarboxylic acids. They provide an ideal starting point because the C2 hydroxyl group already possesses the required stereochemistry for conversion into the C3 hydroxyl group of the target lactone. The general strategy involves the selective reduction of the carboxylic acid group that is not adjacent to the hydroxyl group.

A common laboratory and industrial approach involves a two-step sequence:

-

Anhydride Formation: The malic acid is first treated with a reagent like acetyl chloride to form a cyclic anhydride. This step activates the carboxyl groups.

-

Selective Reduction: The anhydride is then reduced. The use of metal borohydrides, such as sodium borohydride (NaBH₄), often in the presence of a Lewis acid catalyst, preferentially reduces one of the carbonyl groups to an alcohol, which then exists in equilibrium with the desired lactone.[2] Subsequent acidic workup ensures complete lactonization.

Experimental Protocol: Synthesis of (S)-HGB from L-Malic Acid

This protocol illustrates the general principle, which can be adapted for the (R)-enantiomer using D-malic acid.

-

Anhydride Formation: A mixture of L-malic acid (1.0 eq) and acetyl chloride (3.7 eq) is heated, causing the formation of the acetyl-malic acid anhydride.

-

Solvent Addition: The reaction mixture is cooled, and anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Reduction: The solution is further cooled (e.g., to 0°C), and a metal borohydride reducing agent (e.g., NaBH₄) is added portion-wise in the presence of a Lewis acid catalyst.

-

Quenching and Cyclization: The reaction is carefully quenched by the addition of hydrochloric acid. This step also facilitates the cyclization of the intermediate diol-acid to form the final lactone product.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified, typically by distillation or chromatography, to yield (S)-3-hydroxy-γ-butyrolactone.

Synthesis from Carbohydrates

Carbohydrates represent another major pillar of chiral pool synthesis. Sugars like maltose, lactose, and D-xylose are inexpensive, renewable feedstocks containing multiple stereocenters.[1][4] The synthesis of (S)-HGB from α- or β-(1,4) linked disaccharides like maltose involves an oxidative cleavage process.[1]

The key steps are:

-

Oxidative Cleavage: The carbohydrate is treated with an oxidant, such as cumene hydroperoxide, under basic conditions. This reaction cleaves the glycosidic bond and oxidizes the terminal sugar unit to form (S)-3,4-dihydroxybutyric acid.

-

Acidification and Lactonization: Subsequent acidification of the reaction mixture neutralizes the base and catalyzes the intramolecular esterification (lactonization) of the 3-hydroxy group with the carboxylic acid, yielding the desired (S)-3-hydroxy-γ-butyrolactone.[1]

The following diagram illustrates the conceptual pathway from these two primary chiral pool sources.

Caption: Chiral Pool Synthesis Routes to HGB.

The Rise of Asymmetric and Biocatalytic Methods

While chiral pool synthesis is effective, it is inherently limited by the availability and enantiomeric purity of the starting materials. The drive for greater efficiency, sustainability, and versatility led to the development of methods that could create the desired stereocenter from simple, achiral precursors. This paradigm shift gave rise to catalytic asymmetric synthesis and biocatalysis.

Catalytic Asymmetric Hydrogenation

One of the most elegant and powerful methods in modern organic synthesis is catalytic asymmetric hydrogenation. This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of a double bond, thereby creating one or more stereocenters with high enantioselectivity.

For the synthesis of chiral γ-butyrolactones, the precursors are often γ-butenolides or γ-hydroxybutenolides.[5][6] Rhodium-based catalysts, such as those employing the ZhaoPhos ligand system, have proven highly efficient for this transformation, achieving excellent conversions and enantiomeric excess (ee) often exceeding 99%.[5][6]

Caption: Asymmetric Hydrogenation Workflow.

This method offers a direct and highly efficient route to the target molecule, and its scalability makes it attractive for industrial applications.

Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled stereoselectivity under mild reaction conditions (e.g., neutral pH, room temperature), making them an environmentally friendly alternative to many traditional chemical processes.[4] Several biocatalytic strategies have been developed for producing enantiopure HGB.

Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with a key enzymatic step. For instance, a racemic mixture of an HGB precursor can be synthesized chemically, followed by a lipase-catalyzed hydrolysis. Lipases can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. A process using lipase from Candida rugosa has been successfully scaled up to produce (S)-HGB.[7]

Whole-Cell Biotransformation: A more integrated approach involves engineering microorganisms like Escherichia coli to produce the target molecule directly from a simple carbon source. For the production of (S)-HGB, a five-step biosynthetic pathway was constructed in E. coli, starting from D-xylose.[8] This pathway mimics natural metabolic routes and consists of the following enzymatic steps:

-

D-xylose dehydrogenase

-

D-xylonolactonase

-

D-xylonate dehydratase

-

2-keto acid decarboxylase

-

Aldehyde dehydrogenase

This engineered strain was able to produce optically pure (S)-3HγBL with an enantiomeric excess of 99.3%, demonstrating the power of synthetic biology for producing valuable chiral chemicals from renewable feedstocks.[8]

Comparative Summary of Synthetic Strategies

The evolution of synthetic methods for (R)- and (S)-HGB reflects broader trends in organic chemistry, moving from substrate control (chiral pool) to reagent control (asymmetric catalysis) and biocatalysis.

| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |

| Chiral Pool (Malic Acid) | D- or L-Malic Acid | Selective reduction of anhydride | Inexpensive starting material; established stereocenter | Stoichiometric use of reductants; potential for over-reduction |

| Chiral Pool (Carbohydrate) | Sugars (e.g., Maltose) | Oxidative cleavage & lactonization | Renewable feedstock; low cost | Can generate significant waste; may require complex purification |

| Asymmetric Hydrogenation | γ-Butenolides | Rhodium-catalyzed hydrogenation | High enantioselectivity (>99% ee); catalytic; direct | Requires expensive metal catalysts and ligands; high-pressure H₂ |

| Biocatalysis (Whole-Cell) | Sugars (e.g., D-Xylose) | Engineered multi-enzyme pathway | Uses renewable feedstock; mild conditions; high purity | Lower titers and productivity compared to chemical routes; complex strain engineering |

Conclusion: A Mature Synthon with a Dynamic Future

The history of this compound is a microcosm of the advancement of asymmetric synthesis over the past several decades. What began as a reliance on nature's pre-made chiral molecules has blossomed into a field where chemists can design and implement highly sophisticated catalytic systems—both chemical and biological—to achieve near-perfect stereocontrol. The journey from malic acid and sugars to engineered microbes and rhodium catalysts illustrates a relentless pursuit of efficiency, precision, and sustainability.

Today, (R)-HGB is not just a molecule; it is an enabling tool that provides access to complex and life-saving pharmaceuticals. As synthetic methodologies continue to improve, particularly in the realm of biocatalysis and green chemistry, the production of this vital chiral building block will become even more efficient and environmentally benign, ensuring its central role in drug discovery and development for years to come.

References

- 1. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 2. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

(R)-3-Hydroxydihydrofuran-2(3H)-one role in metabolic pathways

An In-depth Technical Guide to the Role of (R)-3-Hydroxydihydrofuran-2(3H)-one in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R)-α-Hydroxy-γ-butyrolactone, is a chiral molecule belonging to the γ-butyrolactone (GBL) family of compounds.[1] While its parent compound, GBL, is well-documented as a rapid prodrug for the psychoactive substance γ-hydroxybutyrate (GHB), the metabolic significance and distinct biological roles of its hydroxylated derivatives are emerging as a crucial area of investigation.[2][3] The introduction of a hydroxyl group at the 3-position not only imparts stereospecificity but also fundamentally alters the molecule's polarity and potential for biological interactions.

This guide provides a comprehensive technical overview of this compound's known and inferred roles within metabolic pathways. We will synthesize current knowledge from mammalian pharmacology, microbial signaling, and synthetic biology to offer a cohesive narrative. The objective is to equip researchers and drug development professionals with the foundational knowledge and methodological insights required to explore this molecule's therapeutic and biotechnological potential. We will delve into its metabolic conversion, its function as a signaling molecule in microorganisms, and the analytical workflows essential for its study, grounding all claims in authoritative scientific literature.

Part 1: Metabolic Pathways and Biological Significance

The metabolic fate and biological activity of this compound are best understood by examining its roles in two distinct biological contexts: mammalian systems, where it is primarily a subject of pharmacokinetics, and microbial systems, where related molecules are key metabolic regulators.

Inferred Mammalian Metabolism: The GBL-GHB Paradigm

In humans and other mammals, GBL is rapidly hydrolyzed into GHB by serum paraoxonase (lactonase) enzymes.[2][4] This bioconversion is the cornerstone of GBL's pharmacological activity as a potent central nervous system (CNS) depressant.[5] Given this established pathway, it is mechanistically plausible to infer that this compound undergoes a similar metabolic activation.

The enzymatic ring-opening of the lactone would likely produce (R)-2,4-dihydroxybutyric acid. This putative metabolite's distinct pharmacological and toxicological profile compared to GHB is a critical unknown. The presence of an additional hydroxyl group could alter its ability to cross the blood-brain barrier, its affinity for GHB and GABAB receptors, and its subsequent catabolism.[3]

dot

References

- 1. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) (Chapter 3) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]

(R)-3-Hydroxydihydrofuran-2(3H)-one literature review

An In-depth Technical Guide to (R)-3-Hydroxydihydrofuran-2(3H)-one: Synthesis, Characterization, and Application

Executive Summary

This compound, a chiral γ-butyrolactone, represents a cornerstone synthon in modern asymmetric synthesis. Its intrinsic chirality and versatile functionality make it an invaluable starting material for the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into the nuanced methodologies for its synthesis, rigorous techniques for its characterization, and its strategic application in medicinal chemistry. We will explore the causality behind various synthetic choices, from chemoenzymatic pathways that leverage enzyme stereoselectivity to purely chemical asymmetric routes. This document is designed not merely as a collection of protocols, but as a self-validating system of knowledge, grounded in authoritative literature to empower researchers in their pursuit of novel therapeutics.

Introduction: The Versatile Chiral Building Block

This compound is a member of the furanone class of organic compounds, specifically a saturated γ-butyrolactone bearing a hydroxyl group at the alpha position to the carbonyl.[1] This seemingly simple structure is rich in chemical potential, offering multiple reaction sites and, most critically, a defined stereocenter. This chiral integrity is paramount in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile.

Nomenclature and Structure

The compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for effective literature searching.

-

Systematic IUPAC Name: (R)-3-hydroxyoxolan-2-one[2]

-

Common Synonyms: (R)-α-Hydroxy-γ-butyrolactone, Dihydro-3(R)-hydroxy-2(3H)-furanone[3][4][5]

-

CAS Number: 19444-84-9 (for the racemic mixture)[3][4][5][6][7][8]

The "(R)" designation refers to the stereochemical configuration at the C3 carbon, as determined by the Cahn-Ingold-Prelog priority rules. This specific enantiomer is a highly sought-after intermediate in the pharmaceutical industry.[9]

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [1][2] |

| Molecular Weight | 102.09 g/mol | [1][4][7] |

| Appearance | Colorless to Yellow Viscous Liquid | [4][5][8] |

| Boiling Point | 133 °C @ 10 mmHg | [5] |

| Density | ~1.309 g/mL at 25 °C | [5] |

| Refractive Index | ~1.468 (n20/D) | [5] |

| Storage | Store in a cool, dark place under an inert atmosphere; moisture sensitive | [4][7] |

Significance in Medicinal Chemistry

The furanone core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibition properties.[1][10] The true value of this compound, however, lies in its role as a versatile chiral synthon.[1][3] Its hydroxyl and lactone functionalities can be manipulated with high stereocontrol to introduce new chiral centers and build molecular complexity. It serves as a key starting material for the synthesis of:

-

Modified Oligonucleotides: Used to create seco-pseudonucleoside synthons for therapeutic nucleic acids.[3][11]

-

Novel Heterocycles: As a precursor for complex heterocyclic systems like δ-azaproline.[5]

-

Antiepileptic Drugs: The related structure, (R)-4-propyldihydrofuran-2(3H)-one, is a key intermediate in the synthesis of Brivaracetam, highlighting the importance of the (R)-configured lactone core in pharmacologically active agents.[12]

Synthetic Strategies for Enantiopure 3-Hydroxy-γ-butyrolactones

The synthesis of enantiomerically pure hydroxy-γ-butyrolactones is a topic of significant research, with both chemical and biological methods being developed.[13] The choice of a synthetic route is often a balance between cost, scalability, enantiomeric purity, and environmental impact.

Chemoenzymatic Synthesis

Chemoenzymatic routes are highly effective, leveraging the exquisite stereoselectivity of enzymes to resolve racemic mixtures or to transform prochiral substrates. A prominent strategy for the synthesis of the opposite enantiomer, (S)-3-hydroxy-γ-butyrolactone, provides a powerful template for understanding this approach.

Conceptual Workflow: Synthesis of (S)-3-HGB from L-Malic Acid

This established large-scale process demonstrates the power of combining chemical and enzymatic steps.[9]

Caption: Chemoenzymatic workflow for (S)-3-HGB synthesis.

Causality Behind Experimental Choices:

-

Starting Material: L-Malic acid is an inexpensive, naturally occurring chiral molecule, providing a cost-effective entry into the chiral pool.[9][13]

-

Enzyme Selection: Lipase from Candida rugosa was identified as a highly efficient enzyme for the specific hydrolysis of the (S)-benzoyloxy intermediate.[9] The choice of enzyme is critical and is often determined through extensive screening to find the best combination of activity, selectivity, and stability.

-

Immobilization: Immobilizing the lipase on a polymeric support (e.g., Amberlite XAD-7) simplifies product recovery, prevents emulsion formation, and enhances enzyme stability, making it suitable for large-scale industrial processes.[9]

-

Two-Phase System: An organic solvent-aqueous two-phase system (e.g., tert-butyl methyl ether and water) is employed to continuously extract the benzoic acid byproduct.[9] This prevents a decrease in pH, which could denature the enzyme, thereby maintaining stable activity without the need for constant pH adjustment.[9]

Biocatalytic and Fermentative Routes

Direct production of chiral molecules from renewable resources using engineered microorganisms is a frontier in green chemistry. While many studies focus on the (S)-enantiomer, the principles are adaptable.

An efficient biosynthetic pathway for optically pure (S)-3-hydroxy-γ-butyrolactone [(S)-3HγBL] has been successfully established in engineered Escherichia coli.[14] This five-step pathway converts D-xylose, a renewable feedstock, into the target molecule with an enantiomeric excess (ee) of 99.3%.[14] The key steps involve:

-

D-xylose dehydrogenase

-

D-xylonolactonase

-

D-xylonate dehydratase

-

2-keto acid decarboxylase

-

Aldehyde dehydrogenase

This approach highlights the potential of metabolic engineering to create sustainable and highly selective production platforms.[13][14] Developing a similar pathway for the (R)-enantiomer would likely involve screening for enzymes with the opposite stereopreference, a common strategy in biocatalysis.

Asymmetric Chemical Synthesis

Purely chemical methods often rely on asymmetric catalysis to induce chirality. One innovative approach for synthesizing related γ-butyrolactones involves a sequential asymmetric epoxidation of benzylidenecyclopropanes, followed by ring expansion and a Baeyer-Villiger oxidation.[15] This method can achieve high enantioselectivity (up to 91% ee) and demonstrates the power of modern organocatalysis to construct chiral lactone frameworks.[15] Another strategy involves the organocatalytic asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one starting from trans-2-hexen-1-al and nitromethane, which is noted for being economical and scalable.[12]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.

NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural elucidation.

| Technique | Key Observables / Characteristic Peaks |

| ¹H NMR | Signals corresponding to the methine proton adjacent to the hydroxyl group (CH-OH), the diastereotopic methylene protons of the ring, and the hydroxyl proton. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (C=O), the hydroxyl-bearing carbon (C-OH), and the other ring carbons.[1] |

| Mass Spec (GC-MS) | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water or other small fragments. |

Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric excess (ee) is the most critical analytical step. This is almost exclusively achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol: Chiral HPLC Analysis of 3-Hydroxy-γ-butyrolactone

-

Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (ee) of the sample.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical. The exact ratio (e.g., 90:10 Hexane:IPA) must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm.

-

Procedure:

-

Prepare a standard solution of the racemic mixture (1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.

-

Prepare a sample of the synthesized product at a similar concentration.

-

Inject both the standard and the sample onto the HPLC system.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

-

Self-Validation: The method is validated by the clear, baseline separation of the two enantiomers in the racemic standard, ensuring that the peak integration is accurate and reliable.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound is best illustrated through its application in multi-step syntheses.

Workflow: General Utility as a Chiral Synthon

The diagram below illustrates the conceptual pathways through which the lactone can be transformed into more complex structures.

References

- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 2. alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]

- 4. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE | 19444-84-9 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Hydroxydihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]

- 9. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 12. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 13. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (R)-3-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxydihydrofuran-2(3H)-one , a chiral lactone, serves as a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. Its structural similarity to γ-butyrolactone (GBL) necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its structural analogs to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

While specific comprehensive toxicological data for this compound is limited, its structural relationship to γ-butyrolactone (GBL) and other furanone derivatives warrants a cautious approach. Based on available safety data sheets (SDS) for similar compounds, the primary hazards are anticipated to be:

-

Skin and Eye Irritation : Direct contact may cause irritation to the skin and serious eye irritation.[1]

-

Respiratory Tract Irritation : Inhalation of vapors or mists may cause respiratory irritation.[1]

-

Central Nervous System (CNS) Depression : Analogy with GBL suggests a potential for CNS depressant effects if ingested or inhaled in significant quantities.[1][2][3][4] GBL and its precursors are known to cause CNS and respiratory depression.[1][2]

-

Flammability : While some sources indicate a high flash point (>110°C), other similar lactones can be flammable.[5] Therefore, it is prudent to treat it as a potentially combustible liquid and avoid ignition sources.

It is crucial to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the care afforded to a substance of unknown toxicity.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to minimize the risk of contact and inhalation. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation : All work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers : Readily accessible and tested eyewash stations and safety showers are critical in case of accidental contact.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection : Chemical safety goggles or a face shield are required to prevent eye contact.[1]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1] Gloves should be inspected before use and replaced immediately if signs of degradation appear.

-

Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]

-

Respiratory Protection : If working outside of a fume hood where there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocol: Standard Operating Procedure for Handling this compound

-

Pre-Handling :

-

Review the Safety Data Sheet (SDS) for the most up-to-date information.

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate PPE as outlined above.

-

-

Handling :

-

Dispense the required amount of this compound inside the fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid direct contact with skin, eyes, and clothing.

-

Use compatible equipment (e.g., glass, stainless steel).

-

-

Post-Handling :

-

Tightly seal the container and store it in a designated, cool, and dry location.

-

Decontaminate the work area.

-

Properly dispose of any contaminated materials (see Section 5).

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Handling and Storage

Proper handling and storage practices are paramount to preventing accidents and maintaining the chemical's integrity.

-

Handling :

-

Storage :

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed to prevent the ingress of moisture, as the compound may be hygroscopic.

-

Store locked up to prevent unauthorized access.[3]

-

Accidental Release Measures and Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate the risks.

Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill.

Detailed Spill Response Protocol:

-

Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and your supervisor.

-

Assess the Situation : From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

Secure the Area : Restrict access to the spill area.

-

Ventilate : If it is safe to do so, increase ventilation in the area.

-

Personal Protection : Don the appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup :

-

For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

-

Do not use combustible materials like sawdust.

-

Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

-

-

Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, immediate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Toxicological Information: Insights from Analogs

As previously stated, specific toxicological data for this compound is scarce. However, data from its structural analog, γ-butyrolactone (GBL), provides valuable insights into its potential effects. GBL is rapidly converted to γ-hydroxybutyrate (GHB) in the body, a potent CNS depressant.[1][2][3][4]

-

Acute Effects : Ingestion of GBL can lead to a range of effects from euphoria and drowsiness to profound coma, respiratory depression, bradycardia, and hypothermia.[1] Fatalities have been reported, often in cases involving co-ingestion of other depressants like alcohol.[4]

-

Chronic Effects : Chronic use of GBL can lead to dependence and a severe withdrawal syndrome characterized by tremor, hallucinations, tachycardia, and insomnia.[7]

-

Carcinogenicity and Genotoxicity : While no specific carcinogenicity data is available for this compound, studies on a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a drinking water disinfection byproduct, have shown it to be a potent carcinogen in rats.[8][9][10] MX has also been shown to be genotoxic.[9] This highlights the importance of minimizing exposure to all furanone derivatives.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Generation : Minimize waste generation by using only the required amount of the chemical.

-

Containerization : Collect waste in a properly labeled, sealed, and compatible container.

-

Disposal : Dispose of waste through a licensed hazardous waste disposal company, in accordance with all applicable regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these precautions is rooted in the potential for irritation, systemic toxicity analogous to GBL, and the unknown long-term health effects. A culture of safety, underscored by these self-validating protocols, is the cornerstone of responsible chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4BD), and gamma-butyrolactone (GBL) intoxication: A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 5. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Quality Control of (R)-3-Hydroxydihydrofuran-2(3H)-one: A Key Chiral Building Block

Introduction: The Critical Role of (R)-3-Hydroxydihydrofuran-2(3H)-one in Asymmetric Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making access to enantiomerically pure starting materials a cornerstone of efficient and safe drug design. This compound (CAS: 58081-05-3), also known as (R)-3-Hydroxy-γ-butyrolactone, has emerged as a valuable and versatile chiral building block. Its defined stereocenter and reactive lactone functionality make it a crucial intermediate in the synthesis of a range of complex, biologically active molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound, establishing robust quality control protocols, and understanding its application in the synthesis of key pharmaceutical agents.

The significance of this chiral lactone is underscored by its incorporation into the synthetic pathways of vital therapeutics. For instance, it serves as a key precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism and used in treating carnitine deficiencies.[1][2][3][4] Furthermore, substituted tetrahydrofuran moieties, for which this lactone is a foundational starting material, are integral to the structure of potent HIV-1 protease inhibitors, a critical class of antiretroviral drugs.[5][6][7] Given its importance, ensuring the chemical and, most critically, the enantiomeric purity of this building block is a non-negotiable aspect of the drug development process, governed by stringent regulatory standards.[8][9]

PART 1: Identifying Commercial Suppliers

A reliable supply chain for high-purity chiral intermediates is the first step in any successful synthesis campaign. The following table provides a comparative overview of notable commercial suppliers of this compound. Researchers should note that while many suppliers list this compound, it is imperative to request a batch-specific Certificate of Analysis (CoA) to verify purity and, most importantly, enantiomeric excess (e.e.).

| Supplier | Product Name | CAS Number | Stated Purity (Typical) | Availability/Notes |

| Alfa Chemistry | (R)-(+)-3-Hydroxybutyrolactone | 58081-05-3 | >96% | Offers various pack sizes for research and industrial production. ISO 9001:2015 certified.[9] |

| TCI America | 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 (racemic) | >98.0% (GC) | Primarily lists the racemic mixture. Researchers must specifically inquire about the availability of the (R)-enantiomer.[10][11] |

| BOC Sciences | (R)-3-Hydroxy-gamma-butyrolactone | 58081-05-3 | Inquire for details | Specializes in chiral compounds and offers custom synthesis services.[10] |

| Pharmaffiliates | (R)-3-Hydroxy-gamma-butyrolactone | 58081-05-3 | Research Grade | Provides reference standards and research chemicals. A sample CoA may be available upon request.[12] |

| Ambeed | (R)-4-Hydroxydihydrofuran-2(3H)-one | 58081-05-3 | Inquire for details | Lists the compound as a chiral building block for asymmetric synthesis.[13] |

| Chiralblock | (R)-3-Hydroxy-gamma-butyrolactone | 58081-05-3 | >98% (Min, HPLC) | Specializes in chiral products and provides some analytical data on their website.[14] |

This table is not exhaustive and is intended as a starting point for supplier evaluation. Purity and availability are subject to change and should always be confirmed with the supplier.

PART 2: Quality Control and Analytical Validation: A Self-Validating System

The procurement of a chiral building block is only the beginning. Independent verification of its identity, chemical purity, and enantiomeric purity is a critical step to prevent costly downstream failures in a synthetic route. This section outlines a comprehensive approach to the quality control of this compound.

The Regulatory Imperative: Why Enantiomeric Purity Matters

Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q6A, place strict controls on impurities in new drug substances.[8][9][15][16] In the context of a chiral drug developed as a single enantiomer, the undesired enantiomer is considered an impurity.[9] Therefore, accurate and precise measurement of the enantiomeric excess (e.e.) is not just a matter of good science but a regulatory necessity.

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of compounds like this compound.[17][18] The principle lies in the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and thus, separation.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of 3-Hydroxydihydrofuran-2(3H)-one to determine the enantiomeric excess (e.e.) of a supplied sample.

Materials and Reagents:

-

This compound sample

-

Racemic 3-Hydroxydihydrofuran-2(3H)-one (as a reference standard for peak identification)

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA) or Ethanol

-

Chiral HPLC Column (e.g., CHIRALPAK® series or equivalent cellulose- or amylose-based column)

Instrumentation:

-

HPLC system equipped with a UV detector

Detailed Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

-

Prepare a sample solution of the received this compound at approximately 1 mg/mL in the mobile phase.

-

-

Chromatographic Conditions (Illustrative Example):

-

Column: CHIRALPAK® IG (or a similar polysaccharide-based chiral column)

-

Mobile Phase: n-Hexane / Ethanol (e.g., 80:20 v/v). The optimal ratio may require scouting.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to establish that the system is capable of baseline resolution.

-

Inject the sample of this compound.

-

Record the chromatogram and integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Let AR be the area of the peak corresponding to the (R)-enantiomer and AS be the area of the peak corresponding to the (S)-enantiomer.

-

Enantiomeric Excess (% e.e.) = [(AR - AS) / (AR + AS)] x 100

-

Causality and Trustworthiness: This protocol establishes a self-validating system. The initial run with the racemic standard confirms the method's suitability for separation. The subsequent analysis of the purchased sample provides quantitative data on its enantiomeric purity. By independently verifying this critical quality attribute, researchers can proceed with confidence, knowing their starting material meets the stringent requirements for synthesizing enantiomerically pure pharmaceuticals.

PART 3: Workflow and Logic

The process of procuring and validating a critical chiral building block can be visualized as a systematic workflow. This ensures that all necessary steps are taken to guarantee the quality and suitability of the material for its intended use in research and development.

Procurement and Quality Control Workflow

References

- 1. WO2007108572A1 - Process for l-carnitine - Google Patents [patents.google.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 4. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

- 6. Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Determination of binding from X-ray crystal structure of inhibitor protease complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 11. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. particle.dk [particle.dk]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 17. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]

The Stereochemical Keystone: Unlocking the Importance of 3-Hydroxydihydrofuran-2(3H)-one Chirality

An In-depth Technical Guide

Abstract